molecular formula C7H7F3O B026656 1,1,1-Trifluoro-3-heptyne-2-one CAS No. 105439-84-7

1,1,1-Trifluoro-3-heptyne-2-one

Cat. No.: B026656
CAS No.: 105439-84-7
M. Wt: 164.12 g/mol
InChI Key: KFEXTGQZUJMQBG-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-heptyne-2-one is a fluorinated alkyne-ketone compound characterized by a trifluoromethyl group (-CF₃) attached to a ketone moiety and a heptyne chain. While direct data on this compound are sparse in the provided evidence, its structural analogs (e.g., trifluoromethyl-substituted ketones and alkynes) suggest unique physicochemical properties. The alkyne functionality (C≡C) may confer reactivity in click chemistry or polymerization processes.

Properties

CAS No.

105439-84-7

Molecular Formula

C7H7F3O

Molecular Weight

164.12 g/mol

IUPAC Name

1,1,1-trifluorohept-3-yn-2-one

InChI

InChI=1S/C7H7F3O/c1-2-3-4-5-6(11)7(8,9)10/h2-3H2,1H3

InChI Key

KFEXTGQZUJMQBG-UHFFFAOYSA-N

SMILES

CCCC#CC(=O)C(F)(F)F

Canonical SMILES

CCCC#CC(=O)C(F)(F)F

Synonyms

3-Heptyn-2-one, 1,1,1-trifluoro-

Origin of Product

United States

Chemical Reactions Analysis

CGP42112 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-buten-2-one

Structure: Shares the trifluoromethyl-ketone motif but replaces the heptyne chain with a hydroxy-phenyl-substituted butenone. Properties:

  • The phenyl and hydroxyl groups enhance solubility in polar solvents and stabilize resonance structures, unlike the alkyne chain in the target compound .
  • Reactivity: The α,β-unsaturated ketone in this compound likely undergoes Michael additions, whereas the alkyne in 1,1,1-Trifluoro-3-heptyne-2-one may favor Huisgen cycloadditions .

2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane

Structure : Contains a trifluoroethyl group linked to a hydroxyphenyl ring but lacks the ketone and alkyne functionalities.
Properties :

  • The absence of a ketone reduces electrophilicity, making this compound less reactive in carbonyl-based reactions compared to the target compound .

1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123)

Properties:

  • Stability: HCFC-123’s chlorine atoms increase environmental persistence, whereas the alkyne in the target compound may degrade more readily under UV light .

Hypothetical Data Table Based on Structural Analogs

Property This compound 1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-buten-2-one 2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane
Molecular Formula C₇H₇F₃O (hypothetical) C₁₀H₇F₃O₂ C₉H₉F₃O
Functional Groups CF₃, ketone, alkyne CF₃, ketone, hydroxy, phenyl CF₃, hydroxyphenyl
Reactivity Alkyne cycloadditions, ketone reductions Michael additions, keto-enol tautomerism Electrophilic aromatic substitution
Potential Applications Polymer precursors, agrochemicals Pharmaceuticals, organic synthesis Drug intermediates, material science

Research Findings and Limitations

  • Electron-Withdrawing Effects : The -CF₃ group in all analogs lowers pKa values of adjacent protons, enhancing acidity and stabilizing intermediates in organic reactions .
  • Reactivity Differences : The alkyne in the target compound may offer orthogonal reactivity compared to α,β-unsaturated ketones or aromatic systems in analogs .
  • Data Gaps : Direct experimental data (e.g., boiling point, solubility) for this compound are absent in the provided evidence, necessitating caution in extrapolations.

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